molecular formula C16H19N3O4 B12891348 N-((Butoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide

N-((Butoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide

Cat. No.: B12891348
M. Wt: 317.34 g/mol
InChI Key: HZFLLDKTKLZRKK-UHFFFAOYSA-N
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Description

N-((Butoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a complex organic compound that features a quinoline moiety, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((Butoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps, starting with the preparation of the quinoline derivative. The final step involves the formation of the acetimidamide moiety under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((Butoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced derivatives of the compound .

Scientific Research Applications

N-((Butoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((Butoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes. Additionally, the compound may inhibit certain enzymes, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((Butoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C16H19N3O4

Molecular Weight

317.34 g/mol

IUPAC Name

[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] butyl carbonate

InChI

InChI=1S/C16H19N3O4/c1-2-3-10-21-16(20)23-19-14(17)11-22-13-8-4-6-12-7-5-9-18-15(12)13/h4-9H,2-3,10-11H2,1H3,(H2,17,19)

InChI Key

HZFLLDKTKLZRKK-UHFFFAOYSA-N

Isomeric SMILES

CCCCOC(=O)O/N=C(/COC1=CC=CC2=C1N=CC=C2)\N

Canonical SMILES

CCCCOC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N

Origin of Product

United States

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